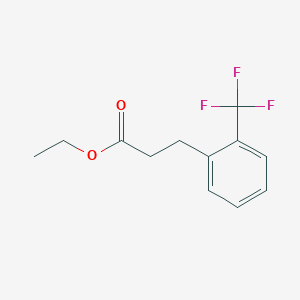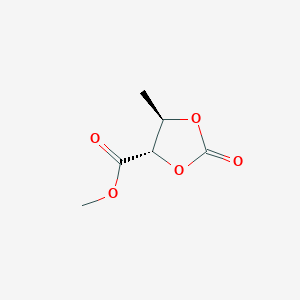
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate, also known as Methyl Dioxolane Carboxylate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. The compound is a derivative of dioxolane, which is a cyclic ether molecule that contains two oxygen atoms. Methyl Dioxolane Carboxylate has a molecular formula of C7H10O5 and a molecular weight of 174.15 g/mol.
Mechanism Of Action
The mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes that are involved in the inflammatory response. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate may act by inducing apoptosis, which is a process of programmed cell death that is important in the prevention of cancer.
Biochemical And Physiological Effects
Studies have shown that methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate exhibits anti-inflammatory and anti-cancer effects in vitro. Additionally, the compound has been shown to have low toxicity in animal models. However, further studies are required to fully understand the biochemical and physiological effects of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate.
Advantages And Limitations For Lab Experiments
One advantage of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific fields, making it an attractive candidate for further research. However, one limitation of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. One potential direction is the development of new drugs that are based on the compound's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. Finally, studies are needed to investigate the potential applications of the compound in other scientific fields, such as catalysis and materials science.
Synthesis Methods
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate can be synthesized through a multi-step process. The first step involves the reaction of ethyl glyoxylate with methyl vinyl ketone to form a β-hydroxy ester. The β-hydroxy ester is then converted to the corresponding α,β-unsaturated ester by dehydration. The final step involves the cyclization of the α,β-unsaturated ester to form methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has found various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has been used in the development of new catalysts for organic reactions.
properties
CAS RN |
160816-87-5 |
|---|---|
Product Name |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1 |
InChI Key |
YVVMFSJJRWQKLV-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)O1)C(=O)OC |
SMILES |
CC1C(OC(=O)O1)C(=O)OC |
Canonical SMILES |
CC1C(OC(=O)O1)C(=O)OC |
synonyms |
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
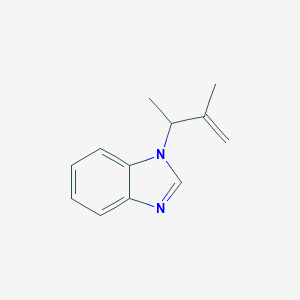
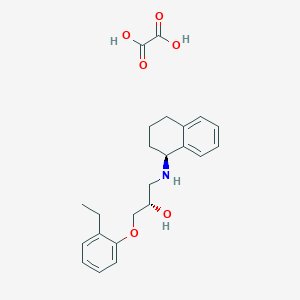

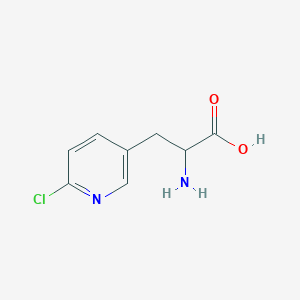
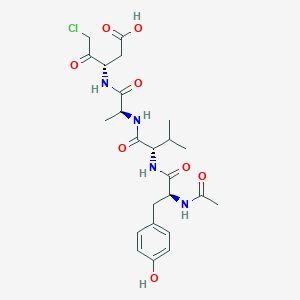
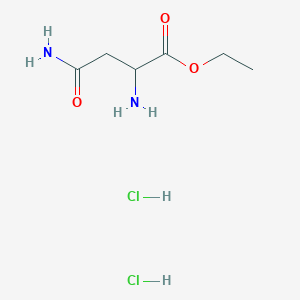
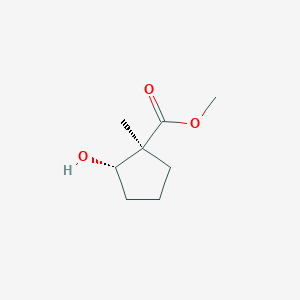
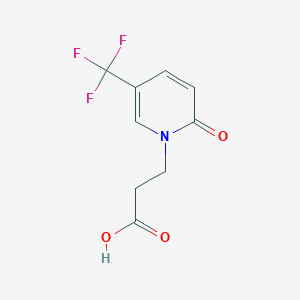
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
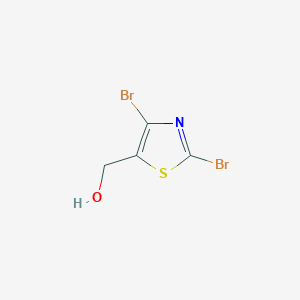
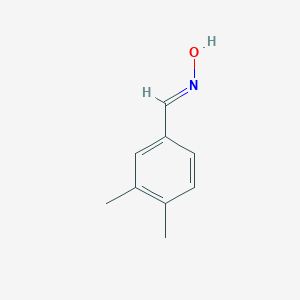
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
